1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone
Overview
Description
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone is a compound that features a piperidine ring and a chloropyridine moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry . The presence of the chloropyridine group adds to the compound’s potential for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target various biological systems .
Mode of Action
It’s known that the interaction of a compound with its target can lead to changes in the biochemical processes within the cell .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The action of similar compounds can lead to various cellular responses .
Biochemical Analysis
Biochemical Properties
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to selectively inhibit PCSK9 protein synthesis, which is crucial for regulating cholesterol levels in the body . The compound interacts with liver carboxyesterase (CES1), which converts it into its active form. This active form then inhibits the translation of PCSK9, leading to a reduction in plasma PCSK9 levels . Additionally, this compound exhibits selectivity over other proteins such as CDH1, HSD17B11, PCBP2, RPL27, and BCAP31 .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting PCSK9 protein synthesis, which in turn impacts cholesterol metabolism and homeostasis . The compound’s interaction with liver carboxyesterase (CES1) and subsequent inhibition of PCSK9 translation can lead to changes in gene expression related to cholesterol regulation . Furthermore, the compound’s effects on cellular metabolism are evident in its ability to lower plasma PCSK9 levels in humanized PCSK9 mice .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by liver carboxyesterase (CES1) into its active form, which then selectively inhibits PCSK9 protein synthesis . This inhibition occurs at the translation level, where the compound binds to specific sites on the mRNA, preventing the synthesis of PCSK9 . The reduction in PCSK9 levels leads to increased availability of LDL receptors on the cell surface, enhancing the clearance of LDL cholesterol from the bloodstream . This mechanism highlights the compound’s potential as a therapeutic agent for managing cholesterol levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been shown to maintain its stability and efficacy over a period of time, with significant reductions in plasma PCSK9 levels observed up to 5 hours post-administration in humanized PCSK9 mice . Additionally, the compound’s degradation products have not been reported to exhibit any adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound effectively lowers plasma PCSK9 levels in a dose-dependent manner, with higher doses resulting in greater reductions . For instance, in humanized PCSK9 mice, doses of 100, 300, and 500 mg/kg resulted in 26%, 42%, and 53% reductions in plasma PCSK9 levels, respectively . The compound has also been well tolerated in rats and monkeys, with no significant toxic or adverse effects observed at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholesterol regulation. The compound is converted by liver carboxyesterase (CES1) into its active form, which then inhibits PCSK9 protein synthesis . This inhibition leads to increased availability of LDL receptors on the cell surface, promoting the clearance of LDL cholesterol from the bloodstream . The compound’s interaction with CES1 and its subsequent effects on PCSK9 synthesis highlight its role in modulating cholesterol metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its conversion by liver carboxyesterase (CES1) into its active form . This active form is then distributed throughout the body, where it selectively inhibits PCSK9 protein synthesis . The compound’s ability to lower plasma PCSK9 levels in humanized PCSK9 mice indicates its effective distribution and transport within the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the liver, where it is converted by liver carboxyesterase (CES1) into its active form . This active form then exerts its effects by inhibiting PCSK9 protein synthesis at the translation level . The compound’s localization within the liver highlights its targeted action in regulating cholesterol metabolism.
Preparation Methods
The synthesis of 1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-((2-Chloropyridin-4-yl)methyl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
4-Acetyl-2-chloropyridine: This compound shares the chloropyridine moiety but lacks the piperidine ring.
N-(4-chlorophenyl)-1-(pyridin-2-yl)ethanone: Another similar compound with a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its combination of the piperidine and chloropyridine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[(2-chloropyridin-4-yl)methyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10(17)16-6-3-11(4-7-16)8-12-2-5-15-13(14)9-12/h2,5,9,11H,3-4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOANGECMGDLMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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